molecular formula C20H22N2O6 B10873187 ethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B10873187
M. Wt: 386.4 g/mol
InChI Key: CTOJKYJWTQDTCO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocyclic compounds known for their diverse biological activities and therapeutic applications. This particular compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-component reactions (MCRs). One common method is the reaction of malononitrile, aldehyde, and dimedone under solvent-free conditions, often catalyzed by magnetic nano-catalysts such as nano-cellulose/Ti(IV)/Fe3O4 . The reaction is carried out at elevated temperatures (around 70°C) and monitored using spectroscopic methods like NMR and FT-IR.

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts, such as MCM-41@Schiff base-Co(OAc)2, which facilitate the reaction of aldehydes, malononitrile, and 2-naphthol or cyclohexane-1,3-dione in water . These catalysts are advantageous due to their recyclability and high efficiency, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its antitumor activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C20H22N2O6/c1-4-27-19(24)17-15(11-7-5-6-8-12(11)22(25)26)16-13(23)9-20(2,3)10-14(16)28-18(17)21/h5-8,15H,4,9-10,21H2,1-3H3

InChI Key

CTOJKYJWTQDTCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])C(=O)CC(C2)(C)C)N

Origin of Product

United States

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